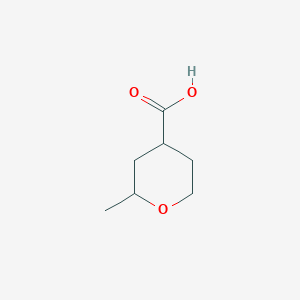

2-methyloxane-4-carboxylic Acid

Description

Contextualization within Oxane and Tetrahydropyran (B127337) Derivatives

The foundational structure of 2-methyloxane-4-carboxylic acid is the oxane ring, a six-membered saturated heterocycle with five carbon atoms and one oxygen atom. drugbank.comwikipedia.org The IUPAC-preferred name for tetrahydropyran is now oxane. wikipedia.org This core structure is prevalent in many biologically significant molecules, including pyranose sugars like glucose. wikipedia.org Derivatives of tetrahydropyran are common, with the 2-tetrahydropyranyl (THP) group frequently used as a protecting group for alcohols in organic synthesis. wikipedia.org

The specific compound, this compound, features a methyl group at the second position and a carboxylic acid group at the fourth position of the oxane ring. This substitution pattern imparts specific chemical properties and potential reactivity to the molecule. The presence of these functional groups on the stable, non-planar tetrahydropyran ring creates a molecule with potential for diverse chemical transformations and biological interactions.

Significance of Carboxylic Acid Functionality in Heterocyclic Scaffolds

The carboxylic acid group (–COOH) is a highly significant functional group in organic chemistry, and its presence on a heterocyclic scaffold often confers important properties. wikipedia.org Carboxylic acids are Brønsted-Lowry acids, capable of donating a proton. wikipedia.org This acidity, along with the polarity of the carboxyl group, influences the solubility and cell permeability of the molecule. wiley-vch.de The ability to form hydrogen bonds as both a donor (the hydroxyl group) and an acceptor (the carbonyl group) is another key characteristic. wikipedia.org

In the context of medicinal chemistry, the carboxylic acid moiety can be crucial for a molecule's biological activity. It can participate in key binding interactions with biological targets, such as enzymes and receptors. wiley-vch.de However, the acidic nature can sometimes be a drawback, leading to metabolic instability or poor membrane permeability. wiley-vch.de To address these issues, the carboxylic acid group is sometimes replaced by bioisosteres, which are other functional groups with similar physicochemical properties. wiley-vch.de

The reactivity of the carboxylic acid group allows for the synthesis of a wide range of derivatives, including esters, amides, and acid halides, providing a versatile handle for further chemical modification. wikipedia.org This versatility is valuable in the development of new compounds with tailored properties.

Historical Context of Related Heterocyclic Carboxylic Acid Research

The study of heterocyclic compounds dates back to the early 19th century, with the discovery of simple heterocycles like furan (B31954) in 1831. numberanalytics.com The synthesis of quinoline-4-carboxylic acids through the Doebner reaction is a classic example of early research into heterocyclic carboxylic acids. sci-hub.se Over the years, research in this area has expanded significantly, driven by the discovery of the vital roles of heterocyclic compounds in biological systems and their potential as therapeutic agents. troindia.inijpsr.com

The development of new synthetic methods has been a cornerstone of this progress. For instance, various strategies have been developed for the synthesis of tetrahydropyran rings, a key structural motif in many natural products. nih.govsemanticscholar.org The synthesis of carboxylic acids themselves has also evolved, with methods ranging from the oxidation of primary alcohols and aldehydes to the hydrolysis of nitriles and the carboxylation of organometallic reagents. libretexts.org The continuous development of synthetic methodologies allows chemists to create increasingly complex and functionally diverse heterocyclic carboxylic acids for a wide array of applications.

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGYMBGOLZPBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395624 | |

| Record name | 2-methyloxane-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88572-21-8 | |

| Record name | Tetrahydro-2-methyl-2H-pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88572-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyloxane-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyloxane 4 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches

Direct approaches to the oxane skeleton aim to construct the ring system in a single, efficient step, often establishing multiple stereocenters simultaneously. Key among these are cycloaddition and cyclization reactions that offer high levels of control.

Stereo- and Regioselective Synthesis Strategies

The controlled synthesis of 2,4-disubstituted oxanes requires strategies that can selectively form the desired constitutional and stereoisomers. The Prins cyclization and the hetero-Diels-Alder reaction are powerful tools for this purpose.

The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This process proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the tetrahydropyran (B127337) ring. beilstein-journals.orgresearchgate.net The stereochemical outcome is highly dependent on the geometry of the reactants and the reaction conditions, often proceeding through a chair-like transition state that places bulky substituents in equatorial positions to minimize steric strain. beilstein-journals.orgnih.gov This allows for a high degree of diastereoselectivity in the formation of 2,4-disubstituted products. nih.gov Regioselectivity is also a critical factor, as the formation of five-membered tetrahydrofuran (B95107) rings can compete; however, an endo cyclization pathway generally favors the formation of the six-membered tetrahydropyran ring. beilstein-journals.org

The hetero-Diels-Alder reaction is a [4+2] cycloaddition that provides a direct route to dihydropyran systems, which can be subsequently reduced to the desired oxane. This reaction involves an electron-rich diene reacting with a dienophile, where one or more carbon atoms are replaced by a heteroatom. wikipedia.org The intramolecular version of this reaction is particularly powerful, as tethering the diene and dienophile together can lead to high regio- and stereoselectivity, often under milder conditions than intermolecular versions. organicreactions.org The predictable nature of the concerted, highly ordered transition state makes it a robust method for constructing complex polycyclic systems containing the oxane moiety. organicreactions.orgescholarship.org

Development of Novel Reagents and Catalytic Systems

The advancement of direct synthesis methods is intrinsically linked to the development of new catalysts that can improve efficiency, selectivity, and substrate scope.

For the Prins cyclization, a variety of Lewis acids are employed to generate the key oxocarbenium intermediate. While traditional acids are effective, research has focused on developing milder and more selective catalysts. For instance, indium trichloride (B1173362) (InCl₃) has been used as a catalyst for stereoselective Prins cyclizations. researchgate.net More recent studies have shown that the choice of Lewis acid can fundamentally alter the reaction's outcome. A protocol using bismuth(III) chloride (BiCl₃) as a catalyst in the presence of a chlorine source was shown to be a general and efficient process for producing polysubstituted 4-chloro-tetrahydropyrans with excellent stereoselectivity and yield. acs.org

In the realm of hetero-Diels-Alder reactions, organometallic complexes have emerged as powerful catalysts. Pentacarbonyl(tetrahydrofuran)tungsten, W(CO)₅(THF), serves as a potent Lewis acid that can coordinate to and activate substrates, facilitating [4+2] cycloadditions with high regio- and stereoselectivity. wikipedia.org The development of such catalytic systems, which can be used in small quantities and potentially recycled, is a key objective in modern organic synthesis.

Below is a table summarizing catalytic systems used in the synthesis of substituted tetrahydropyrans.

Table 1: Catalytic Systems for Tetrahydropyran Synthesis

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Prins Cyclization | Indium Trichloride (InCl₃) | Lewis acid catalyst promoting stereoselective cyclization. | researchgate.net |

| Silyl-Prins Cyclization | Bismuth(III) Chloride (BiCl₃) | Catalyzes formation of 4-chloro tetrahydropyrans with high stereoselectivity. | acs.org |

Multistep Synthesis Pathways

While direct approaches are elegant, multistep sequences are often required for complex targets or when specific functional group patterns are needed. These pathways rely on the strategic assembly of precursors followed by key transformations.

Strategic Functionalization of Precursors and Subsequent Transformations

Multistep syntheses often build the tetrahydropyran ring from acyclic precursors or modify existing cyclic systems. A classic approach to the parent tetrahydropyran-4-carboxylic acid involves the reaction of β,β'-dichlorodiethyl ether with a malonic ester. The resulting diethyl tetrahydropyran-4,4-dicarboxylate is then hydrolyzed and subsequently decarboxylated under thermal conditions to yield the final product. google.comijprajournal.com

Another widely used strategy begins with a precursor already containing the tetrahydropyran ring but with a different functional group at the 4-position, such as a nitrile. The synthesis of methyl tetrahydropyran-4-carboxylate has been achieved starting from 4-cyanotetrahydropyran. echemi.com This nitrile can be hydrolyzed under acidic conditions to furnish the carboxylic acid, which can then be esterified if desired. google.comwipo.int This highlights a common synthetic tactic: installing a stable functional group that serves as a precursor to the desired carboxylic acid.

A patent outlines a more complex, multistep route to an analogue, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, which demonstrates several strategic transformations. google.com The synthesis begins with 2-methyl-3-butyn-2-ol (B105114) and proceeds through key steps including a Sonogashira coupling, a Kucherov reaction to form a ketone, a Darzen reaction, and finally, oxidation to yield the carboxylic acid. google.com

The following table outlines a representative multistep synthesis for the tetrahydropyran-4-carboxylic acid core.

Table 2: Example of a Multistep Synthesis Pathway for Tetrahydropyran-4-carboxylic Acid

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | β,β'-dichlorodiethyl ether, Diethyl malonate | Sodium ethoxide | Diethyl tetrahydropyran-4,4-dicarboxylate | google.comijprajournal.com |

| 2 | Diethyl tetrahydropyran-4,4-dicarboxylate | Base (e.g., NaOH), then Acid | Tetrahydropyran-4,4-dicarboxylic acid | ijprajournal.com |

Convergent and Divergent Synthesis Strategies for Complex Derivatives

Advanced synthetic planning often employs convergent or divergent strategies to maximize efficiency.

A divergent synthesis begins with a common intermediate that is transformed into a library of structurally related compounds. This is particularly useful for creating analogues for structure-activity relationship studies. For example, tetrahydropyran-4-carboxylic acid itself can serve as a divergent point. It can be converted to its acid halide and then reacted with various amines to produce a range of amides. google.comwipo.int Alternatively, the corresponding ester, methyl tetrahydropyran-4-carboxylate, can be used to synthesize various cycloalkylamide derivatives. sigmaaldrich.com Similarly, a tetrahydropyran-4-one intermediate can be subjected to different reactions, such as the Wittig reaction, to produce a variety of derivatives with functionalization at the 4-position. nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. This involves the careful selection of solvents, catalysts, and reaction pathways.

A key principle is the reduction or replacement of hazardous organic solvents. Many classic organic reactions utilize toxic and volatile solvents. Green chemistry encourages the use of safer alternatives such as water, acetone (B3395972), or supercritical fluids like CO₂. For instance, hydrolysis steps in multistep syntheses inherently use water, a green solvent. google.com The synthesis of methyl tetrahydropyran-4-carboxylate has been performed using acetone as a solvent. chemicalbook.com

Catalysis is another cornerstone of green chemistry. The use of efficient catalysts, even in small amounts, can avoid the need for stoichiometric reagents that generate significant waste. In the context of oxane synthesis, developing recyclable Lewis acid catalysts for reactions like the Prins cyclization is a key goal. Furthermore, designing processes that maximize atom economy—the amount of starting material that ends up in the final product—is critical. Cycloaddition reactions like the Diels-Alder reaction are inherently atom-economical. The use of tetrahydropyran-4-carboxylic acid itself as an organophotoredox catalyst in other reactions highlights the potential for these compounds to contribute to green chemistry applications. ijprajournal.com

Biotechnological Approaches for Related Carboxylic Acids

The use of biotechnological methods, particularly biocatalysis, is an emerging area in green chemistry that offers significant advantages for the synthesis of complex molecules like carboxylic acids. jddhs.com These approaches utilize enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. While specific biocatalytic routes for 2-methyloxane-4-carboxylic acid are not extensively documented, the principles can be applied based on synthesis methods for related compounds.

Biocatalysis can be employed for the production of various carboxylic acids and their derivatives. google.com Enzymes such as lipases, esterases, and oxidoreductases are capable of catalyzing reactions that introduce or modify carboxyl groups with high chemo-, regio-, and stereoselectivity. For instance, the synthesis of chiral carboxylic acids, which are valuable intermediates in the pharmaceutical industry, often relies on enzymatic kinetic resolution.

The application of biotechnology extends to the production of precursor molecules from renewable feedstocks. jddhs.com For example, levulinic acid, a platform chemical derived from the acid-catalyzed degradation of cellulose (B213188), serves as a bio-based starting material for the synthesis of related cyclic ethers like 2-methyloxolane (2-methyltetrahydrofuran). mdpi.com This highlights a key strategy in sustainable synthesis: using biological processes to create building blocks that can then be chemically converted to the final product. The synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid, an important medical intermediate, also points towards the need for more environmentally friendly synthesis routes, which biocatalysis can potentially offer. google.com

Sustainable Synthesis Methodologies and Atom Economy

Sustainable synthesis, or green chemistry, aims to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com A core principle of green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

Atom Economy in Synthesis

An ideal reaction would have 100% atom economy, where all atoms from the reactants are found in the final product. primescholars.commdpi.com Addition reactions, such as the Diels-Alder reaction, are examples of highly atom-efficient processes. primescholars.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. primescholars.com For example, the Gabriel synthesis of amines can have an atom economy well below 50% due to the formation of significant side products. primescholars.com Maximizing atom economy is a crucial goal in designing sustainable synthetic routes. nih.govrsc.org

Sustainable Routes to this compound Analogues

The synthesis of the 2-methyloxane ring system can be approached through various methods, with sustainability considerations playing a key role in route selection.

| Starting Material | Catalyst | Product | Yield | Reference |

| Levulinic Acid | Ru | 2-Methyloxolane | 85-92% | mdpi.com |

| Levulinic Acid | Pt | 2-Methyloxolane | 85-92% | mdpi.com |

| Levulinic Acid | Pd | 2-Methyloxolane | 85-92% | mdpi.com |

Other synthetic strategies for forming the oxane (tetrahydropyran) ring, the core of this compound, focus on intramolecular cyclization reactions. These methods can be designed to be highly atom-economical.

Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a halo-alcohol in the presence of a base. By having the nucleophile (alkoxide) and the leaving group (halide) within the same molecule, a cyclic ether is formed. youtube.com

Acid-Catalyzed Dehydration of Diols: Heating a 1,5-diol with a catalytic amount of acid can induce an intramolecular substitution reaction, where one hydroxyl group displaces the other (after protonation to form a good leaving group, water), resulting in a cyclic ether. youtube.com

Palladium-Catalyzed C-H Activation: Modern catalytic methods allow for the synthesis of pyran motifs from alcohols through Pd(II)/bis-sulfoxide C-H activation. This approach can proceed under relatively mild conditions. organic-chemistry.org

Intramolecular Michael Addition: A bifunctional aminoboronic acid can facilitate the intramolecular oxa-Michael addition of an α,β-unsaturated carboxylic acid to form a heterocyclic product with high yield and enantioselectivity. organic-chemistry.org

Elucidation of Reaction Mechanisms and Transformations

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. For 2-methyloxane-4-carboxylic acid, these reactions involve the substitution of the hydroxyl (-OH) group of the carboxyl function with another nucleophile.

The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This turns the hydroxyl group into a better leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org

Table 1: General Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Conditions | Product |

| Carboxylic Acid | Alcohol | Strong Acid (e.g., H₂SO₄, TsOH) | Heat, often with removal of water | Ester |

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. To facilitate amide bond formation, a coupling agent, such as a carbodiimide (B86325), is required. taylorandfrancis.comyoutube.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble carbodiimide used for this purpose. nih.govthermofisher.com

The mechanism for carbodiimide-mediated amide formation from a generic carboxylic acid involves the following steps: taylorandfrancis.comthermofisher.com

Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This step is most efficient in acidic conditions (pH 4.5-5.5). nih.govthermofisher.com

Nucleophilic Attack by the Amine: The primary or secondary amine in the reaction mixture then acts as a nucleophile, attacking the carbonyl carbon of the active O-acylisourea intermediate. youtube.comthermofisher.com

Amide Bond Formation and Byproduct Release: The attack by the amine leads to the formation of the amide bond and the release of a soluble urea (B33335) derivative as a byproduct. thermofisher.com

If the O-acylisourea intermediate does not react with an amine, it is unstable in aqueous solution and will hydrolyze, regenerating the carboxylic acid. thermofisher.com To improve the efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be added. EDC couples NHS to the carboxyl group, forming a more stable NHS ester that can then react with the amine to form the amide. thermofisher.com

Carboxylic acids can be converted to more reactive acid halides, such as acid chlorides, using reagents like thionyl chloride (SOCl₂). mnstate.educhemistrysteps.commasterorganicchemistry.com Acid halides are valuable synthetic intermediates because they react readily with a wide range of nucleophiles. masterorganicchemistry.com

The mechanism for the reaction of a carboxylic acid with thionyl chloride proceeds as follows: masterorganicchemistry.comlibretexts.org

Nucleophilic Attack on Thionyl Chloride: The carboxylic acid's hydroxyl oxygen attacks the sulfur atom of thionyl chloride.

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group. libretexts.org

Nucleophilic Acyl Substitution: The chloride ion, which was expelled in the previous step, now acts as a nucleophile and attacks the carbonyl carbon of the chlorosulfite intermediate.

Formation of the Acid Chloride: A tetrahedral intermediate is formed, which then collapses. The C-O bond breaks, and the leaving group (which decomposes into sulfur dioxide and another chloride ion) is expelled, resulting in the formation of the acid chloride. masterorganicchemistry.com The gaseous byproducts, SO₂ and HCl, are easily removed from the reaction mixture. youtube.com

Table 2: Reagents for Acid Halide Formation

| Reagent | Product | Byproducts |

| Thionyl chloride (SOCl₂) | Acid chloride | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Acid chloride | CO, CO₂, HCl |

| Phosphorus pentachloride (PCl₅) | Acid chloride | POCl₃, HCl |

| Phosphorus tribromide (PBr₃) | Acid bromide | H₃PO₃ |

Oxidation and Reduction Transformations

The presence of both an oxidizable methyl group and a reducible carboxylic acid group allows for a range of selective transformations.

The methyl group attached to the oxane ring at the 2-position represents a potential site for oxidation. While direct experimental data on the selective oxidation of the methyl group of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from established principles of C-H bond activation. The C-H bonds of the methyl group are generally less reactive than those at positions activated by other functional groups.

Strong oxidizing agents, which are typically used for the oxidation of alkyl chains, could potentially lead to the oxidation of the methyl group. However, the conditions required for such a reaction are often harsh and may lead to the degradation of the oxane ring or other undesired side reactions. The presence of the ether oxygen in the ring can influence the reactivity of the adjacent C-H bonds, but the methyl group at the 2-position is not in a position to be significantly activated by it.

Hypothetically, selective oxidation might be achieved using specific catalysts that can direct the oxidation to the methyl group. For instance, enzymatic or biomimetic systems could offer the required selectivity. In the absence of direct literature precedent for this specific molecule, the conditions and outcomes remain speculative.

The carboxylic acid functional group is readily susceptible to reduction by various reducing agents. The outcome of the reduction can be controlled to yield either the corresponding primary alcohol or, under specific conditions, the aldehyde.

The most common and effective method for the reduction of a carboxylic acid to a primary alcohol is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.orgbritannica.com These reagents readily reduce the carboxyl group to a hydroxymethyl group. The reaction with LiAlH₄ typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. libretexts.org Borane, often used as a complex with THF (BH₃·THF), offers a milder alternative and can exhibit greater selectivity in the presence of other reducible functional groups. britannica.comacs.org

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are generally more reactive than carboxylic acids towards reducing agents. libretexts.org Therefore, the reaction must be stopped at the aldehyde stage. This can be achieved by using less reactive, sterically hindered reducing agents or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde under controlled conditions. libretexts.org

| Product | Reagent(s) | Solvent | General Conditions |

|---|---|---|---|

| (2-methyloxan-4-yl)methanol | 1. Lithium aluminum hydride (LiAlH₄) 2. H₂O/H⁺ | Diethyl ether or THF | Reaction at 0 °C to room temperature, followed by aqueous workup. |

| (2-methyloxan-4-yl)methanol | Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | Reaction at room temperature, followed by workup. |

| 2-methyloxane-4-carbaldehyde | 1. Conversion to acid chloride (e.g., with SOCl₂) 2. Reduction with a mild reducing agent (e.g., LiAl(O-t-Bu)₃H) | Various | Two-step process involving formation of the acid chloride followed by controlled reduction at low temperature. |

Ring-Opening and Ring-Closing Reactions of the Oxane Core

The oxane (tetrahydropyran) ring is a relatively stable saturated heterocycle. However, under certain conditions, it can undergo ring-opening reactions. Conversely, the formation of the this compound skeleton would involve a ring-closing (cyclization) reaction.

Ring-opening of the oxane ring typically requires acidic conditions and the presence of a nucleophile. The ether linkage is susceptible to cleavage by strong acids, such as hydrogen halides (e.g., HBr, HI). The reaction would likely proceed via protonation of the ring oxygen, followed by nucleophilic attack of the halide ion at one of the adjacent carbon atoms (C2 or C6). The presence of the methyl group at the C2 position could influence the regioselectivity of the ring opening due to steric and electronic effects.

The formation of the this compound structure would likely proceed through an intramolecular cyclization of a suitably functionalized acyclic precursor. A plausible synthetic route could involve the cyclization of a hydroxy acid or a related derivative. For instance, a 6-hydroxy-3-methyl-5-carboxyoctanoic acid or a similar precursor could undergo intramolecular esterification or etherification under acidic or basic conditions to form the oxane ring. The stereochemistry of the substituents on the acyclic precursor would be crucial in determining the stereochemistry of the final cyclic product.

| Transformation | General Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Ring-Opening | Strong acid (e.g., HBr, HI) | Halo-substituted carboxylic acid (e.g., 5-bromo-3-(1-hydroxyethyl)hexanoic acid) |

| Ring-Closing (Cyclization) | Intramolecular reaction of a functionalized acyclic precursor (e.g., a hydroxy-acid) under acidic or basic catalysis. | This compound |

Sophisticated Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the primary structure and relative stereochemistry of 2-methyloxane-4-carboxylic acid. The presence of stereocenters at positions C2 and C4 gives rise to diastereomers (cis and trans isomers), which can be distinguished by detailed analysis of chemical shifts and coupling constants.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, six distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 170–185 ppm region. The carbons bonded to the ring oxygen (C2 and C6) are also deshielded and would resonate in the range of 60-80 ppm. The remaining ring carbons (C3, C4, C5) and the methyl carbon will appear at higher fields. The precise chemical shifts can help in differentiating between the cis and trans diastereomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Note: These are predicted values based on known substituent effects on the tetrahydropyran (B127337) ring. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 12.0 (broad s) | 170 - 185 |

| C2-H | 3.5 - 4.0 (m) | 70 - 80 |

| C2-CH₃ | 1.1 - 1.3 (d) | 15 - 25 |

| C3-H₂ | 1.5 - 2.2 (m) | 30 - 40 |

| C4-H | 2.3 - 2.8 (m) | 40 - 50 |

| C5-H₂ | 1.4 - 2.0 (m) | 25 - 35 |

| C6-H₂ | 3.2 - 3.8 (m) | 65 - 75 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the relative stereochemistry of the substituents.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mdpi.com It would be used to establish the connectivity of protons on the oxane ring, for instance, by showing correlations between H2 and the protons on C3, and between H4 and the protons on C3 and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the definitive assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations would be expected between the methyl protons and both C2 and C3, and between the H2 proton and the carbonyl carbon (C=O).

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry (cis or trans). For instance, in the cis isomer, a NOE would be expected between the axial proton at C2 and the axial proton at C4, whereas in the trans isomer, such a correlation would be absent or weak.

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. rsc.orgmdpi.com By performing Density Functional Theory (DFT) calculations on the optimized geometries of the possible diastereomers (cis and trans) of this compound, a theoretical NMR spectrum can be generated for each. researchgate.net

Comparison of the calculated ¹H and ¹³C chemical shifts with the experimental data allows for a confident assignment of the correct stereoisomer. semanticscholar.orgrsc.org This theoretical-experimental correlation is a powerful tool for structural verification, especially in cases where empirical interpretation of NMR data is ambiguous.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and VCD, provides complementary information regarding the functional groups present and the absolute stereochemistry of the molecule.

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the cyclic ether moieties.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C=O Stretch: A sharp and intense absorption corresponding to the carbonyl stretch of the carboxylic acid should appear between 1700 and 1725 cm⁻¹.

C-O Stretch: The spectrum will also feature C-O stretching vibrations. The C-O stretch of the carboxylic acid is typically found in the 1210-1320 cm⁻¹ range, while the C-O-C stretch of the ether in the oxane ring is expected to appear as a strong band between 1050 and 1150 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Cyclic Ether | C-O-C Stretch | 1050 - 1150 | Strong |

Since this compound possesses two chiral centers (C2 and C4), it can exist as enantiomers. Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization. biotools.usacs.orgamericanlaboratory.comspectroscopyeurope.com

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us The experimental VCD spectrum of an enantiomerically pure sample of this compound would be compared to the VCD spectra predicted by DFT calculations for one of the enantiomers (e.g., (2R,4R) or (2S,4S)). americanlaboratory.comschrodinger.com A match between the signs and relative intensities of the experimental and calculated VCD bands allows for the unambiguous assignment of the absolute configuration. schrodinger.com This method is highly reliable and has become a standard tool in stereochemical analysis. biotools.usacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unequivocally determining the elemental formula of a compound. For this compound, with a molecular formula of C₇H₁₂O₃, HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the confident confirmation of its molecular formula by comparing the experimental mass with the calculated theoretical mass.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu These predictions are instrumental in identifying the compound in complex analyses.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 145.08592 |

| [M+Na]⁺ | 167.06786 |

| [M-H]⁻ | 143.07136 |

| [M+NH₄]⁺ | 162.11246 |

This table is interactive. Sort by column by clicking the headers.

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for assessing the purity of this compound and for its detection and quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly effective for volatile and thermally stable compounds. japsonline.com Due to the low volatility of carboxylic acids, derivatization is often required prior to GC-MS analysis. nih.gov A common method involves converting the carboxylic acid to a more volatile ester, such as a methyl ester, which can then be readily analyzed. nih.gov GC-MS provides detailed information on the purity of a sample by separating impurities from the main compound, with the mass spectrometer identifying each component based on its fragmentation pattern. plantarchives.orgphytojournal.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a powerful tool for analyzing non-volatile compounds in complex matrices without the need for derivatization. researchgate.net It is particularly well-suited for carboxylic acids. researchgate.nettulane.edu The liquid chromatography step separates the target compound from the matrix, and the tandem mass spectrometer provides high sensitivity and specificity for detection and quantification. nih.govresearchgate.net This technique is invaluable for determining the purity of this compound and for its analysis in biological or environmental samples. researchgate.net

Table 2: Application of Hyphenated MS Techniques for Carboxylic Acid Analysis

| Technique | Principle | Application for this compound | Common Considerations |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by MS detection. | Purity assessment, identification of volatile impurities. | Requires derivatization (e.g., methylation) to increase volatility. nih.gov |

| LC-MS/MS | Separates compounds in a liquid phase based on polarity, followed by highly selective MS/MS detection. | Purity analysis, quantification in complex mixtures (e.g., biological fluids). nih.govresearchgate.net | Mobile phase selection is critical for good chromatographic separation. researchgate.net |

This table is interactive. Sort by column by clicking the headers.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its solid-state structure. mdpi.comnih.gov This powerful technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. scielo.org.zaresearchgate.net The resulting structural data would reveal the specific conformation of the oxane ring and the orientation of the methyl and carboxylic acid substituents in the crystal lattice.

Powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. researchgate.net It is a crucial tool for confirming the phase purity of a synthesized batch of this compound. researchgate.net Furthermore, if the compound can exist in multiple crystalline forms (polymorphs), PXRD is the primary technique used to identify and distinguish between them. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline phase. The experimental PXRD pattern can be compared to a pattern simulated from single-crystal data to confirm the identity and purity of the bulk material. researchgate.net

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Involved Groups | Relative Strength |

|---|---|---|---|

| Hydrogen Bonding | A strong electrostatic attraction between a hydrogen atom on an electronegative atom and another nearby electronegative atom. | Carboxyl group (O-H···O=C) | Strong |

| van der Waals Interactions | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | Methyl group, oxane ring CH₂ groups | Weak |

This table is interactive. Sort by column by clicking the headers.

Computational and Theoretical Investigations of 2 Methyloxane 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govdntb.gov.ua By optimizing the molecular geometry, DFT calculations can predict the most stable three-dimensional arrangement of atoms in 2-methyloxane-4-carboxylic acid. These calculations provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be determined. mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energy gap is an indicator of the molecule's chemical reactivity and stability. dntb.gov.uamdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. dntb.gov.ua

Table 1: Calculated Electronic Properties of Carboxylic Acid Derivatives using DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron. | A measure of the molecule's tendency to be oxidized. |

| Electron Affinity | The energy released when an electron is added. | A measure of the molecule's tendency to be reduced. |

This table presents a conceptual framework for data that would be generated from DFT calculations on this compound and its derivatives. The actual values would be dependent on the specific computational methodology employed.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can provide estimates of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. pdx.eduoregonstate.edu These predictions are valuable for assigning signals in experimental NMR spectra and for confirming the structure of the molecule. mnstate.eduopenstax.org

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. dntb.gov.uascirp.org

Table 2: Predicted Vibrational Frequencies for a Carboxylic Acid Moiety

| Vibrational Mode | Description | Typical Calculated Frequency Range (cm⁻¹) |

| O-H Stretch | Stretching of the hydroxyl bond in the carboxyl group. | 3500 - 2500 (broad) |

| C=O Stretch | Stretching of the carbonyl bond in the carboxyl group. | 1800 - 1640 |

| C-O Stretch | Stretching of the carbon-oxygen single bond. | 1320 - 1210 |

| O-H Bend | Bending of the hydroxyl group. | 1440 - 1395 |

Note: These are typical ranges for carboxylic acids and the precise calculated values for this compound would require specific DFT calculations.

The Potential Energy Surface (PES) describes the energy of a molecule as a function of its geometry. dntb.gov.uaresearchgate.net By exploring the PES, different stable conformations (isomers) of this compound can be identified as minima on this surface. mdpi.com This analysis is crucial for understanding the flexibility of the molecule and the relative stabilities of its various spatial arrangements, such as different chair and boat conformations of the oxane ring and the orientation of the carboxylic acid group. nih.gov The energy barriers between these conformations, which represent transition states, can also be calculated, providing insight into the dynamics of conformational changes. dntb.gov.ua

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. rsc.orgmdpi.com

MD simulations can be used to explore the conformational landscape of this compound over time. uoa.gr By simulating the motion of the atoms, it is possible to observe transitions between different conformations and to assess their relative stabilities at a given temperature. mdpi.com This provides a dynamic picture of the molecule's flexibility, complementing the static view offered by PES analysis. nih.gov

MD simulations are particularly powerful for studying how this compound interacts with its environment, such as solvent molecules or other acid molecules in the solid state. dovepress.com

In Solution: Simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water or other solvent molecules. uchicago.edumdpi.com This is important for understanding its solubility and behavior in different chemical environments.

In the Solid State: In the crystalline form, molecules are arranged in a regular lattice. MD simulations can be used to investigate the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that hold the crystal together. researchgate.net This can provide insights into the crystal packing and the physical properties of the solid material.

Reaction Mechanism Modeling

Computational modeling serves as a powerful tool for elucidating the detailed pathways of chemical reactions. For this compound, theoretical investigations can map out the energetic landscapes of potential transformations, such as decarboxylation, esterification, or ring-opening reactions. These models are typically built using quantum mechanical methods like Density Functional Theory (DFT), which can accurately calculate the energies of molecules and the transition states that connect them. By simulating these reactions, researchers can gain insights into the step-by-step processes that are often difficult to observe experimentally.

Transition State Characterization and Reaction Barrier Calculation

A critical aspect of modeling reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along a reaction coordinate. The geometry of the TS reveals the specific arrangement of atoms as bonds are broken and formed. For a reaction involving this compound, such as thermal decarboxylation, computational methods are used to locate the precise geometry of the transition state.

Once the transition state is located, its energy is calculated. The difference in energy between the reactants and the transition state is known as the activation energy or reaction barrier. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. For instance, computational studies on the thermal decomposition of related dihydropyran molecules have successfully calculated kinetic and thermodynamic parameters, showing how substituents can influence activation energies mdpi.com. Similar calculations for this compound would predict the feasibility of various reaction pathways under different conditions.

Illustrative Data for a Hypothetical Decarboxylation Reaction:

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| ΔE (Reactant to Product Energy) | -25.5 kcal/mol | The overall energy change of the reaction. |

| Ea (Activation Energy) | 45.2 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Transition State C-C Bond Length | 2.15 Å | The length of the breaking carbon-carbon bond in the transition state. |

Prediction of Reactivity and Selectivity

By calculating the energy barriers for multiple competing reaction pathways, computational models can predict the reactivity and selectivity of this compound. Reactivity is determined by the magnitude of the lowest energy barrier; a lower barrier indicates a more facile reaction. Selectivity, on the other hand, refers to the preference for one reaction pathway over another.

For example, the oxane ring could potentially undergo ring-opening under acidic conditions. A computational study could compare the energy barrier for this process against the barrier for a competing reaction, such as esterification at the carboxyl group. The pathway with the significantly lower activation energy would be the predicted major product, thus determining the selectivity. These predictions are invaluable for designing synthetic routes and understanding the chemical behavior of the molecule.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are computational methods used to understand the electronic properties of a molecule, which in turn govern its reactivity.

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). For this compound, the MEP would show significant negative potential around the oxygen atoms of the carboxylic acid and the ether oxygen, indicating these are likely sites for electrophilic attack. Conversely, a region of high positive potential would be found on the acidic hydrogen of the carboxyl group, marking it as the primary site for nucleophilic attack or deprotonation researchgate.netdtic.milnih.govrsc.org.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. In this compound, the HOMO is expected to be localized primarily on the non-bonding lone pairs of the oxygen atoms. The LUMO would likely be the π* antibonding orbital of the carbonyl (C=O) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity researchgate.netresearchgate.netmaterialsciencejournal.orgnih.gov. A larger gap implies higher stability and lower reactivity.

Illustrative Data from MEP and FMO Analysis:

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| V_min (Minimum MEP) | -58.6 kcal/mol | Located near carbonyl oxygen; indicates a primary site for electrophilic attack. |

| V_max (Maximum MEP) | +65.3 kcal/mol | Located on the carboxylic acid hydrogen; indicates the most acidic proton. |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital (electron donor). |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital (electron acceptor). |

| HOMO-LUMO Gap | 6.3 eV | Indicates high chemical stability. |

Lattice Energy Calculations for Solid-State Forms

Lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. For a molecular crystal like this compound, this energy is determined by the sum of all intermolecular interactions, such as hydrogen bonds and van der Waals forces, within the crystal lattice. Calculating lattice energy is crucial for predicting the stability of different crystal structures, or polymorphs.

Computational methods, particularly those based on solid-state density functional theory (DFT), can be used to calculate the lattice energy for a given crystal structure libretexts.org. These calculations can be used in crystal structure prediction, where thousands of hypothetical crystal packing arrangements are generated and ranked based on their calculated lattice energies. The structures with the lowest energies are the most likely to be observed experimentally libretexts.orglumenlearning.comyoutube.com.

For this compound, the strong hydrogen bonding capability of the carboxylic acid group is expected to be the dominant factor in its crystal packing. Calculations would likely predict polymorphs featuring hydrogen-bonded dimers or chains as the most stable arrangements.

Illustrative Comparison of Hypothetical Polymorphs:

| Polymorph | Space Group (Hypothetical) | Calculated Lattice Energy (kJ/mol) | Relative Stability |

|---|---|---|---|

| Form I | P2₁/c | -110.5 | Most Stable |

| Form II | P-1 | -105.2 | Metastable |

| Form III | C2/c | -101.8 | Least Stable |

Stereochemical Investigations of 2 Methyloxane 4 Carboxylic Acid

Chirality and Stereoisomerism

Chirality is a key feature of 2-methyloxane-4-carboxylic acid, leading to the existence of multiple stereoisomers. These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

This compound possesses two chiral centers, which are tetrahedral carbon atoms bonded to four different substituents. The identification of these centers is the first step in understanding the molecule's stereochemistry. The two chiral carbons are C2 and C4 of the oxane ring.

C2: This carbon is bonded to the ring oxygen, a methyl group, a hydrogen atom, and the C3 carbon of the ring.

C4: This carbon is attached to the carboxylic acid group, a hydrogen atom, and the C3 and C5 carbons of the ring.

The presence of two distinct chiral centers means that the molecule can exist in a maximum of 2n stereoisomers, where n is the number of chiral centers. For this compound, this results in a maximum of 22 = 4 possible stereoisomers.

Table 1: Chiral Centers in this compound

| Chiral Center | Location | Bonded Groups |

| C2 | Oxane Ring | -O- (ring), -CH₃, -H, -CH₂- (C3) |

| C4 | Oxane Ring | -COOH, -H, -CH₂- (C3), -CH₂- (C5) |

With two chiral centers, this compound can exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The four possible stereoisomers are:

(2R, 4R)-2-methyloxane-4-carboxylic acid

(2S, 4S)-2-methyloxane-4-carboxylic acid

(2R, 4S)-2-methyloxane-4-carboxylic acid

(2S, 4R)-2-methyloxane-4-carboxylic acid

The pair of (2R, 4R) and (2S, 4S) are enantiomers of each other. Similarly, the (2R, 4S) and (2S, 4R) isomers constitute another pair of enantiomers. The relationship between any other combination of these isomers is diastereomeric. For instance, the (2R, 4R) isomer is a diastereomer of both the (2R, 4S) and (2S, 4R) isomers.

Table 2: Stereoisomeric Relationships of this compound

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

| (2R, 4R) | (2S, 4S) | Enantiomers |

| (2R, 4S) | (2S, 4R) | Enantiomers |

| (2R, 4R) | (2R, 4S) | Diastereomers |

| (2R, 4R) | (2S, 4R) | Diastereomers |

| (2S, 4S) | (2R, 4S) | Diastereomers |

| (2S, 4S) | (2S, 4R) | Diastereomers |

Chiral Resolution Techniques

The separation of the different stereoisomers of this compound is essential for studying their individual properties. Chiral resolution techniques are employed to achieve this separation.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. nih.gov The principle of this method relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation.

For carboxylic acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. rsc.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. nih.gov

While specific experimental conditions for the chiral HPLC resolution of this compound are not extensively documented in publicly available literature, a general approach can be outlined based on the separation of similar chiral carboxylic acids.

Table 3: General Chiral HPLC Parameters for Carboxylic Acid Resolution

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol with a small amount of acidic modifier (e.g., trifluoroacetic acid). Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector (if the molecule has a chromophore) or a detector compatible with non-chromophoric compounds after derivatization. |

The choice of mobile phase and its composition is critical for achieving optimal separation. The acidic modifier in the normal phase helps to suppress the ionization of the carboxylic acid group and reduce peak tailing.

To enhance the separation efficiency and detection sensitivity of chiral molecules, derivatization with a chiral derivatizing agent (CDA) can be employed. This strategy involves reacting the analyte with a single enantiomer of a CDA to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

For carboxylic acids, common derivatization reactions target the carboxyl group. capes.gov.br Chiral amines are frequently used as CDAs to form diastereomeric amides. nih.gov

A potential derivatization strategy for this compound could involve coupling with a chiral amine, such as (R)- or (S)-1-phenylethylamine, in the presence of a coupling agent like a carbodiimide (B86325). The resulting diastereomeric amides can then be separated by conventional HPLC.

Table 4: Potential Chiral Derivatization Agents for Carboxylic Acids

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer |

| (R)- or (S)-1-Phenylethylamine | Carboxylic Acid | Amide |

| (R)- or (S)-2-Amino-1-butanol | Carboxylic Acid | Amide |

| Chiral Fluorescent Amines (for enhanced detection) | Carboxylic Acid | Fluorescent Amide |

This approach not only facilitates separation but can also improve the detectability of the analyte, especially if the CDA contains a chromophore or fluorophore. psu.edu

Absolute Configuration Assignment

Determining the absolute configuration (the actual R/S designation at each chiral center) of the separated stereoisomers is the final step in a complete stereochemical investigation. wikipedia.org Several methods can be employed for this purpose.

If a stereoisomer of this compound can be obtained as a single crystal, X-ray crystallography is the most definitive method for determining its absolute configuration. soton.ac.uk

Spectroscopic techniques, particularly chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for assigning the absolute configuration of chiral molecules in solution. nih.govresearchgate.net These methods involve comparing the experimentally measured spectra with those predicted by quantum mechanical calculations for a known configuration. stackexchange.com

Another common approach is the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). usm.edu By forming diastereomeric esters with the hydroxyl group (if present) or amides with a derivative, the differences in the chemical shifts of the protons near the chiral center in the NMR spectra of the two diastereomers can be used to deduce the absolute configuration. usm.edu

In the absence of direct experimental data for this compound, the absolute configuration would likely be determined by a combination of these advanced analytical techniques, often involving the synthesis of stereochemically defined standards for comparison.

Chiroptical Spectroscopy (e.g., VCD, Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

The determination of the absolute configuration of the stereocenters in this compound (at positions 2 and 4) would ideally be accomplished through a combination of chiroptical spectroscopy techniques and quantum-chemical calculations. This approach involves measuring the differential absorption of circularly polarized light (VCD and ECD) or the change in optical rotation with wavelength (ORD). The experimental spectra would then be compared with spectra computationally predicted for the possible stereoisomers.

A typical investigation would involve:

Conformational Analysis: Identifying the low-energy conformers of each diastereomer of this compound using computational methods.

Spectral Simulation: Calculating the VCD, ECD, and ORD spectra for each significant conformer.

Weighted Averaging: Obtaining a population-weighted average spectrum for each stereoisomer.

Comparison and Assignment: Matching the experimental spectrum to the calculated spectrum to assign the absolute configuration.

Crucial to the analysis of carboxylic acids is the consideration of intermolecular hydrogen bonding, which can lead to the formation of dimers. The presence of both monomeric and dimeric species in solution would significantly influence the chiroptical spectra, necessitating a careful evaluation of their relative populations under the experimental conditions.

Without published experimental spectra or computational studies for this compound, no specific data can be presented in tabular or graphical form.

X-ray Crystallography of Chiral Derivatives

X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. For carboxylic acids that may be difficult to crystallize directly, the formation of a chiral derivative is a common and effective strategy. This involves reacting the carboxylic acid with a chiral resolving agent to form a diastereomeric salt or ester, which may have improved crystallization properties.

The process would involve:

Derivative Formation: Synthesis of a crystalline derivative of this compound with a known chiral auxiliary.

Single Crystal Growth: Growing a high-quality single crystal of the derivative suitable for X-ray diffraction.

Data Collection and Structure Solution: Analyzing the diffraction pattern to determine the three-dimensional arrangement of atoms in the crystal lattice.

The resulting crystal structure would provide precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters. This data is typically presented in a crystallographic information file (CIF) and can be summarized in tables detailing atomic coordinates and geometric parameters.

As no crystal structures for this compound or its chiral derivatives have been deposited in crystallographic databases or published in the scientific literature, no such data can be provided.

2 Methyloxane 4 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in Complex Organic Synthesis

The utility of a molecule as a precursor in complex organic synthesis is determined by its reactivity and the stereochemical control it can offer. While general strategies for the stereocontrolled synthesis of substituted tetrahydropyrans are well-established, specific examples employing 2-methyloxane-4-carboxylic acid are not prominently reported. uva.esnih.govnih.govacs.org

Stereoselective Introduction into Target Molecules

The stereoselective introduction of cyclic fragments is a cornerstone of modern organic synthesis. Chiral carboxylic acids, in general, are valuable building blocks for this purpose. cwu.edu The stereoisomers of this compound, such as (2S,4S)-4-methyloxane-2-carboxylic acid (CAS Number: 1820583-47-8), hold the potential for diastereoselective reactions, allowing for the controlled installation of the tetrahydropyran (B127337) unit into larger, more complex molecules. sigmaaldrich.com However, specific studies detailing such applications are not readily found in the current body of literature.

Scaffold for Novel Heterocyclic Ring Systems

The tetrahydropyran ring system is a prevalent scaffold in medicinal chemistry. nih.govresearchgate.net Carboxylic acid functionalities provide a convenient handle for the construction of fused or spirocyclic heterocyclic systems. General methods for the synthesis of novel heterocyclic compounds from carboxylic acid precursors are known, but specific examples starting from this compound to create new heterocyclic frameworks are not extensively documented. acs.orgresearcher.life

Applications in Natural Product Synthesis

The tetrahydropyran moiety is a key structural element in a wide range of natural products, particularly those of polyketide origin, including many marine natural products. mdpi.comresearchgate.netnih.gov The synthesis of these complex molecules often relies on the use of chiral building blocks containing the tetrahydropyran ring.

Incorporation into Deoxypropionate Motifs

Polypropionates are a class of natural products characterized by repeating methyl-substituted carbon chains. nih.gov While the synthesis of polypropionate fragments containing tetrahydropyran rings is an active area of research, there is no specific information available detailing the incorporation of this compound into deoxypropionate motifs.

Biomimetic Synthesis Strategies for Related Compounds

Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules. uva.es While there are examples of biomimetic approaches to cyclic terpenoids and polyketide-derived marine natural products, the specific use of this compound in such strategies has not been reported. researchgate.net

Formation of Derivatives for Chemical Research

The carboxylic acid group is readily converted into a variety of derivatives, such as esters and amides, which are fundamental transformations in organic synthesis. thermofisher.comnih.gov These derivatives can serve as key intermediates in the construction of more complex molecules.

General methods for the preparation of esters and amides from carboxylic acids are well-established. For instance, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester, while reaction with an amine can produce an amide. The corresponding methyl ester, methyl tetrahydro-2H-pyran-4-carboxylate, is a known compound (CAS Number: 110238-91-0). sigmaaldrich.comscbt.comchemicalbook.comparchem.com However, detailed research findings and specific data tables for a range of derivatives of this compound are not available in the surveyed literature.

Ester and Amide Derivatives for Mechanistic and Synthetic Studies

The conversion of carboxylic acids into esters and amides is a fundamental process in organic synthesis, typically achieved through reactions like Fischer esterification or the use of coupling agents. libretexts.orgdntb.gov.ua These reactions allow for the modification of the carboxylic acid group, which can be crucial for studying reaction mechanisms or for building more complex molecules.

Despite the established general methodologies for creating ester and amide derivatives from carboxylic acids, specific research applying these methods to this compound is not publicly documented. There are no available studies that detail the synthesis of specific ester or amide derivatives of this compound or investigate their properties for mechanistic evaluation or as intermediates in larger synthetic pathways. While related structures, such as (2R,4S)-2-ethyl-2-methyloxane-4-carbothioamide, have been cataloged, they derive from a different parent compound and lack associated mechanistic studies. nih.gov

Other Functionalized Analogues and Ligand Design

The core structure of this compound, featuring a tetrahydropyran ring, is a common motif in medicinal chemistry and could theoretically be used in ligand design for various biological targets. The functionalization of such scaffolds is a key strategy in developing new therapeutic agents.

However, a thorough search of scientific literature yielded no specific examples of this compound or its functionalized analogues being utilized in ligand design studies. There are no published reports on how this specific building block has been modified or incorporated into larger molecules to act as a ligand for biological receptors or enzymes. Research on derivatives of other heterocyclic compounds, such as 8-azapurine, for antiplatelet agents highlights the general approach, but no such work has been published for this compound itself. nih.gov

Emerging Research Directions and Perspectives

The study of heterocyclic compounds, particularly those containing an oxane moiety, continues to be a vibrant area of chemical research. Within this class, 2-methyloxane-4-carboxylic acid presents a structure of interest due to the stereochemical possibilities and the synthetic challenges posed by its substituted saturated ring system. While detailed research on this specific molecule is nascent, emerging trends in synthetic methodology, analytical techniques, and materials science offer a clear perspective on future avenues of exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.